molecular formula C7H15NO3S B2831179 (3,3-Dimethyloxolan-2-yl)methanesulfonamide CAS No. 2167656-25-7

(3,3-Dimethyloxolan-2-yl)methanesulfonamide

Cat. No.: B2831179
CAS No.: 2167656-25-7
M. Wt: 193.26
InChI Key: YHNKKKHPXVWQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,3-Dimethyloxolan-2-yl)methanesulfonamide is a chemical compound with the molecular formula C7H15NO3S and a molecular weight of 193.26 g/mol . It is also known by its IUPAC name, (3,3-dimethyltetrahydrofuran-2-yl)methanesulfonamide . This compound is characterized by the presence of a tetrahydrofuran ring substituted with a methanesulfonamide group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of (3,3-Dimethyloxolan-2-yl)methanesulfonamide typically involves the reaction of 3,3-dimethyloxolane with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

(3,3-Dimethyloxolan-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

(3,3-Dimethyloxolan-2-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of (3,3-Dimethyloxolan-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The methanesulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

(3,3-Dimethyloxolan-2-yl)methanesulfonamide can be compared with other similar compounds such as:

Properties

IUPAC Name

(3,3-dimethyloxolan-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-7(2)3-4-11-6(7)5-12(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNKKKHPXVWQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1CS(=O)(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.